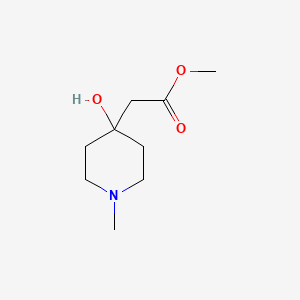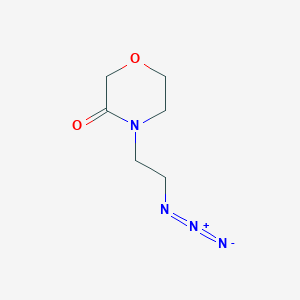
4-(2-Azidoethyl)morpholin-3-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has been described . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Chemical Reactions Analysis
Morpholines are frequently found in biologically active molecules and pharmaceuticals . The methods of their synthesis published prior to February 2013 were covered in comprehensive reviews . Here we report the latest (2013 – early 2019) most advanced examples and some important results that were omitted in the mentioned reviews .Wissenschaftliche Forschungsanwendungen
Synthesis of Bicyclic Azetidin-2-ones
The compound plays a crucial role in the asymmetric synthesis of novel 4-formyl-1-(2- and 3-haloalkyl)azetidin-2-ones. These serve as valuable starting materials for the synthesis of enantiomerically enriched bicyclic azetidin-2-ones, including piperazine, morpholine, and 1,4-diazepane annulated beta-lactam derivatives. Hydride reduction of 4-imidoyl-1-(2- and 3-haloalkyl)azetidin-2-ones has proven to be an efficient method for preparing 2-substituted piperazines and 1,4-diazepanes (Van Brabandt et al., 2006).
Development of Water-Soluble Neurokinin-1 Receptor Antagonists
4-(2-Azidoethyl)morpholin-3-one derivatives have been used in the development of high-affinity, orally active neurokinin-1 receptor antagonists. These compounds have demonstrated significant efficacy in pre-clinical tests relevant to clinical efficacy in emesis and depression, highlighting their potential in therapeutic applications (Harrison et al., 2001).
Synthesis of cis-3,5-Disubstituted Morpholine Derivatives
Research has led to the diastereoselective transformation of 1-tert-butyl-2-(allyloxymethyl)aziridine into cis-3,5-di(bromomethyl)-4-tert-butylmorpholine, demonstrating a novel synthesis pathway. This process facilitates the creation of structurally diverse morpholine derivatives, expanding the utility of 4-(2-Azidoethyl)morpholin-3-one in synthetic organic chemistry (D’hooghe et al., 2006).
Bridged Bicyclic Morpholines as Medicinal Chemistry Building Blocks
Bridged bicyclic morpholines, such as 3-oxa-6-azabicyclo[3.1.1]heptane, are highlighted as important building blocks in medicinal chemistry. Their synthesis from 4-(2-Azidoethyl)morpholin-3-one derivatives underlines the compound's significance in the creation of morpholine isosteres, which are instrumental in drug design due to their favorable lipophilicity and structural properties (Walker et al., 2012).
Exploration of Morpholine Derivatives in Metal Complexation
Studies have demonstrated the synthesis and complexation of morpholine derivatives with palladium(II) and mercury(II), revealing the potential of 4-(2-Azidoethyl)morpholin-3-one derivatives in forming novel organometallic complexes. These complexes have been structurally characterized, providing insights into their coordination chemistry and potential applications in catalysis and material science (Singh et al., 2000).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 4-(2-Azidoethyl)morpholin-3-one is Monoacylglycerol lipase (MAGL) . MAGL is a gatekeeper in regulating endocannabinoid signaling and has gained substantial attention as a therapeutic target for neurological disorders .
Mode of Action
Morpholine derivatives are known to act by inhibiting the synthesis of certain biochemical compounds . Given its target, it’s plausible that 4-(2-Azidoethyl)morpholin-3-one may inhibit MAGL, thereby affecting endocannabinoid signaling.
Eigenschaften
IUPAC Name |
4-(2-azidoethyl)morpholin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c7-9-8-1-2-10-3-4-12-5-6(10)11/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQBDOWOCHISFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Azidoethyl)morpholin-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



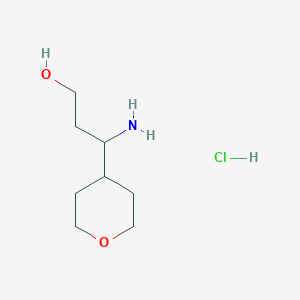
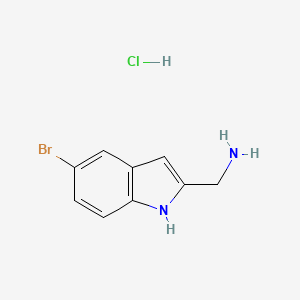

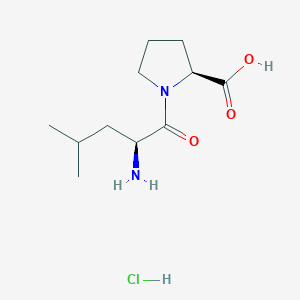
![5-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-amine](/img/structure/B1380125.png)
![4-[5-(bromomethyl)-3-isoxazolyl]Benzoic acid](/img/structure/B1380126.png)
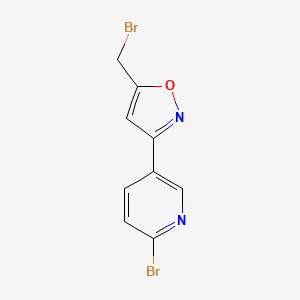
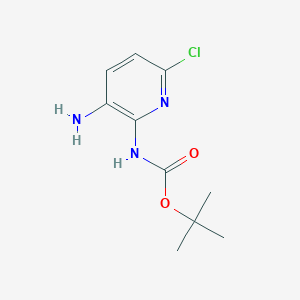

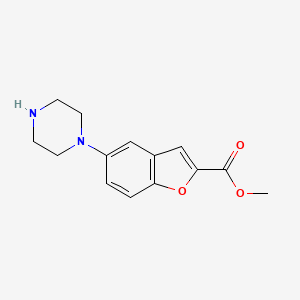
![Tert-butyl 7-benzyl-1,7-diazaspiro[4.5]decane-1-carboxylate oxalate](/img/structure/B1380136.png)
